4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
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Overview
Description
4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is a complex organic compound that features a trifluoromethyl group, a sulfonamide group, and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(2-methylphenoxy)benzenesulfonyl chloride with N-phenyl-N-(2,2,2-trifluoroethyl)amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylphenoxy)-N-phenylbenzenesulfonamide
- N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
- 4-(2-methylphenoxy)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Uniqueness
What sets 4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide apart is the combination of the trifluoromethyl group and the sulfonamide group, which together enhance its chemical stability and biological activity .
Properties
IUPAC Name |
4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3S/c1-16-7-5-6-10-20(16)28-18-11-13-19(14-12-18)29(26,27)25(15-21(22,23)24)17-8-3-2-4-9-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOMCSSRMJZLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(CC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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